8-(sec-butyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(sec-butyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H29N5O2 and its molecular weight is 359.474. The purity is usually 95%.
BenchChem offers high-quality 8-(sec-butyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(sec-butyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Purine Metabolism and Adenylosuccinase Deficiency
8-(sec-butyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is closely related to compounds involved in purine metabolism. Research highlights its association with adenylosuccinase deficiency, a defect in de novo purine synthesis, linked with psychomotor retardation and autistic behavior. This condition is characterized by an excessive urinary excretion of metabolites such as succinyl-aminoimidazole carboxamide riboside (SAICAR) and succinyladenosine (SAdo), detectable through specific chromatographic techniques. The condition's diagnosis and biochemical characterization have advanced understanding of this metabolic pathway and its clinical implications, contributing significantly to the field of metabolic disorders and their management (Wadman et al., 1985).
Metabolism and Elimination in Human Biology
Studies have also been conducted on the metabolism and elimination of similar compounds in the human body. For example, research on parabens, compounds structurally related to 8-(sec-butyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, has revealed how these compounds are metabolized and excreted in human urine following oral dosage. This research aids in understanding the biotransformation and excretion pathways of similar complex organic compounds in the human body, contributing to the fields of pharmacokinetics and public health (Moos et al., 2016).
properties
IUPAC Name |
6-butan-2-yl-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2/c1-8-12(4)23-13(5)14(6)24-15-16(20-18(23)24)21(7)19(26)22(17(15)25)10-9-11(2)3/h11-12H,8-10H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJAJLATSYJPNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCC(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16614618 |
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